molecular formula C9H10BrF B15321148 1-(Bromomethyl)-2-ethyl-3-fluorobenzene

1-(Bromomethyl)-2-ethyl-3-fluorobenzene

Cat. No.: B15321148
M. Wt: 217.08 g/mol
InChI Key: QXZDAURTGFLOAH-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-ethyl-3-fluorobenzene is an organic compound with the molecular formula C9H10BrF It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group at the first position, an ethyl group at the second position, and a fluorine atom at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-ethyl-3-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 2-ethyl-3-fluorotoluene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the methyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2-ethyl-3-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form corresponding alcohols or amines.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

    Nucleophilic Substitution: Formation of 1-(Hydroxymethyl)-2-ethyl-3-fluorobenzene or 1-(Aminomethyl)-2-ethyl-3-fluorobenzene.

    Oxidation: Formation of 1-(Carboxymethyl)-2-ethyl-3-fluorobenzene.

    Reduction: Formation of 2-ethyl-3-fluorotoluene.

Scientific Research Applications

1-(Bromomethyl)-2-ethyl-3-fluorobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.

    Medicinal Chemistry: It is explored for its potential biological activity and as a building block for drug development.

    Industrial Chemistry: The compound is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2-ethyl-3-fluorobenzene in chemical reactions typically involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The presence of the bromine atom makes the compound highly reactive towards nucleophiles, facilitating substitution reactions.

Comparison with Similar Compounds

  • 1-(Bromomethyl)-2-methyl-3-fluorobenzene
  • 1-(Bromomethyl)-2-ethyl-4-fluorobenzene
  • 1-(Chloromethyl)-2-ethyl-3-fluorobenzene

Comparison: 1-(Bromomethyl)-2-ethyl-3-fluorobenzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, the presence of the bromine atom at the methyl group and the ethyl group at the ortho position relative to the fluorine atom provides distinct steric and electronic effects, making it a valuable compound in various synthetic applications.

Properties

Molecular Formula

C9H10BrF

Molecular Weight

217.08 g/mol

IUPAC Name

1-(bromomethyl)-2-ethyl-3-fluorobenzene

InChI

InChI=1S/C9H10BrF/c1-2-8-7(6-10)4-3-5-9(8)11/h3-5H,2,6H2,1H3

InChI Key

QXZDAURTGFLOAH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1F)CBr

Origin of Product

United States

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